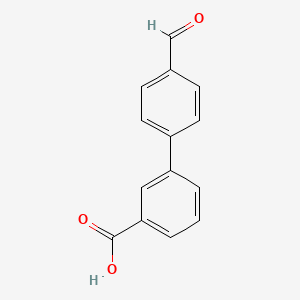

4'-Formylbiphenyl-3-carboxylic acid

Description

The exact mass of the compound 4'-Formylbiphenyl-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Formylbiphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Formylbiphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKINAPTMTZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383353 | |

| Record name | 4'-Formylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222180-20-3 | |

| Record name | 4′-Formyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Formylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Formylphenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Formylbiphenyl-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-formylbiphenyl-3-carboxylic acid, a versatile bifunctional molecule increasingly utilized in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore its synthesis via the robust Suzuki-Miyaura cross-coupling reaction, and discuss its strategic application as a key building block in the development of targeted therapeutics. This document is intended to serve as a practical resource, offering not only established data but also the scientific rationale behind experimental methodologies.

Core Molecular Characteristics

4'-Formylbiphenyl-3-carboxylic acid, with the CAS Number 222180-20-3, is a biphenyl derivative featuring a carboxylic acid group at the 3-position of one phenyl ring and a formyl (aldehyde) group at the 4'-position of the other.[1][2][3] This unique arrangement of a nucleophilic center (the aldehyde, susceptible to reductive amination and other additions) and an acidic handle (the carboxylic acid, for amide coupling, salt formation, or isosteric replacement) makes it a valuable intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-formylbiphenyl-3-carboxylic acid is presented in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2][3] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | 188-192 °C | [1] |

| Appearance | White to yellow solid | |

| pKa (Predicted) | 4.03 ± 0.10 | |

| Solubility | Soluble in organic solvents like dichloromethane; insoluble in water. |

Synthesis and Methodologies: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly well-suited for this purpose due to its mild reaction conditions and high tolerance for various functional groups, including the aldehyde and carboxylic acid moieties present in our target molecule.[4]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4'-formylbiphenyl-3-carboxylic acid can be envisioned by disconnecting the biphenyl bond. This retrosynthetic step yields two potential sets of starting materials:

-

Route A: 3-Bromobenzoic acid and 4-formylphenylboronic acid.

-

Route B: 4-Bromobenzaldehyde and 3-carboxyphenylboronic acid.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail a protocol based on Route A.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies for similar biphenyl compounds.[5]

Reaction Scheme:

Sources

An In-depth Technical Guide to the Molecular Structure of 4'-Formylbiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Formylbiphenyl-3-carboxylic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with the reactive aldehyde and carboxylic acid functionalities, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and key applications, offering field-proven insights for professionals in drug discovery and materials development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-Formylbiphenyl-3-carboxylic acid is essential for its effective application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2][3] |

| Molecular Weight | 226.23 g/mol | [1][2][3] |

| Melting Point | 188-192 °C | [1][2][4] |

| Appearance | White to yellow solid | [1] |

| Storage Temperature | 2-8°C | [1][2][4] |

| CAS Number | 222180-20-3 | [1][2][3] |

Elucidation of the Molecular Structure

The molecular structure of 4'-Formylbiphenyl-3-carboxylic acid is characterized by a biphenyl core. A formyl group (-CHO) is substituted at the 4'-position of one phenyl ring, while a carboxylic acid group (-COOH) is located at the 3-position of the second phenyl ring.

Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acids. [5]

-

Reactant Preparation : In a suitable reaction vessel, dissolve 3-bromobenzoic acid and 4-formylphenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

-

Addition of Base and Catalyst : Add potassium carbonate (K₂CO₃) as the base, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. [5]3. Reaction Conditions : Stir the reaction mixture at 80°C for 16 hours under an inert atmosphere. [5]Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Applications in Research and Development

The unique bifunctional nature of 4'-Formylbiphenyl-3-carboxylic acid makes it a valuable intermediate in several areas of research.

Drug Discovery

This molecule serves as a key building block in the synthesis of various pharmacologically active compounds. [6]It is noted as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. [6]For instance, it can be a precursor for creating complex heterocyclic systems that are often found in drug candidates. The biphenyl structure provides a rigid scaffold that can be appropriately functionalized to interact with biological targets. Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents. [5]

Materials Science

In materials science, biphenyl derivatives are utilized in the development of liquid crystals, polymers, and dyes. [7]The rigid nature of the biphenyl unit can impart desirable thermal and mechanical properties to polymers. The functional groups also allow for further modification and incorporation into larger polymeric or supramolecular structures. Some biphenyl carboxylic acid derivatives have been explored as organic mechanoluminescent materials. [8]

Conclusion

4'-Formylbiphenyl-3-carboxylic acid is a molecule of significant synthetic utility. Its well-defined molecular structure, characterized by a functionalized biphenyl core, allows for its application as a versatile building block in both medicinal chemistry and materials science. A comprehensive understanding of its synthesis, particularly through the robust Suzuki-Miyaura coupling, and its detailed spectroscopic characterization are crucial for its effective use in the development of novel compounds and materials. This guide provides a foundational understanding for researchers and professionals to leverage the potential of this important chemical intermediate.

References

[7]Chem-Impex. 4-Biphenylcarboxylic acid. (n.d.). [6]Smolecule. Buy 4'-Formylbiphenyl-2-carboxylic acid | 112804-58-7. (2023-08-15). [9]Feng, S. (2008). 4′-Hydroxybiphenyl-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1087. [1]ChemicalBook. 4'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID | 222180-20-3. (2025-07-16). [2]ChemBK. 3-BIPHENYL-4'-FORMYL-CARBOXYLIC ACID. (2024-04-09). [3]ChemicalBook. 4'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID | 222180-20-3. (n.d.). [4]Three Chongqing Chemdad Co. 4'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID. (n.d.). [10]PubChem. 4'-Hydroxy-biphenyl-3-carboxylic acid. (n.d.). [11]ChemicalBook. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum. (n.d.). Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025-01-28). [8]Google Patents. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition. (n.d.). [12]ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025-08-07). [13]Sigma-Aldrich. 4′-formyl-biphenyl-4-carboxylic acid AldrichCPR. (n.d.). [14]Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). [15]MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023-11-03). [16]Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016-02-06). [17]DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). [18]The Royal Society of Chemistry. Spectra and physical data of (A2) :. (n.d.). [19]IR: carboxylic acids. (n.d.). Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). [20]Benchchem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. (n.d.). [21]Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). [22]YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020-03-06). [23]PubMed. 4-Phenyl-α-cyanocinnamic Acid Amide: Screening for a Negative Ion Matrix for MALDI-MS Imaging of Multiple Lipid Classes. (2013-10-01). [24]Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). [25]ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. (2025-08-07). [26]ResearchGate. (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b).... (n.d.). [27]Account. Topic modeling for untargeted substructure exploration in metabolomics. (2016-11-04). [28]Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. (2024-10-11). [29]Google Patents. WO2014043720A1 - Blocked bio-based carboxylic acids and their use in thermosetting materials. (n.d.). [30]SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid. (n.d.).

Sources

- 1. 4'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID | 222180-20-3 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID | 222180-20-3 [amp.chemicalbook.com]

- 4. 4'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Buy 4'-Formylbiphenyl-2-carboxylic acid | 112804-58-7 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition - Google Patents [patents.google.com]

- 9. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 4′-formyl-biphenyl-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. 4-Phenyl-α-cyanocinnamic acid amide: screening for a negative ion matrix for MALDI-MS imaging of multiple lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pure.ed.ac.uk [pure.ed.ac.uk]

- 28. echemi.com [echemi.com]

- 29. WO2014043720A1 - Blocked bio-based carboxylic acids and their use in thermosetting materials - Google Patents [patents.google.com]

- 30. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Solubility of 4'-Formylbiphenyl-3-carboxylic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the solubility of 4'-Formylbiphenyl-3-carboxylic acid (CAS No. 222180-20-3). A profound understanding of its solubility is critical for the optimization of reaction kinetics, purification schemes, and formulation strategies in various stages of pharmaceutical development.

Executive Summary

4'-Formylbiphenyl-3-carboxylic acid is a pivotal intermediate in organic synthesis, particularly in the manufacturing of angiotensin II receptor antagonists. Its molecular architecture, which includes a carboxylic acid moiety, a formyl group, and a biphenyl backbone, dictates a nuanced solubility profile. This guide elucidates the theoretical underpinnings of its solubility, provides predicted solubility in a range of organic solvents, and details a robust experimental protocol for precise solubility determination. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a framework for its rational assessment based on fundamental chemical principles.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For 4'-Formylbiphenyl-3-carboxylic acid, the key determinants are its functional groups and hydrocarbon framework.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[1][2] This feature promotes strong interactions with polar and protic solvents.

-

Formyl Group (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor, further contributing to its affinity for polar solvents.[3][4][5]

-

Biphenyl Backbone: The two linked phenyl rings constitute a large, nonpolar, and rigid hydrocarbon portion of the molecule. This nonpolar character favors interactions with nonpolar solvents through London dispersion forces.

The overall solubility of 4'-Formylbiphenyl-3-carboxylic acid in a given solvent is a direct consequence of the interplay between these competing polar and nonpolar characteristics, a concept often summarized by the principle "like dissolves like".[6]

Caption: Key molecular features of 4'-Formylbiphenyl-3-carboxylic acid and their influence on intermolecular interactions governing solubility.

Predicted Solubility in Common Organic Solvents

In the absence of extensive empirical data, the solubility of 4'-Formylbiphenyl-3-carboxylic acid can be predicted by assessing the properties of various solvent classes in relation to the molecule's structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar carboxylic acid and formyl groups. Their polarity is sufficient to overcome the intermolecular forces in the solid solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These alcohols are polar and can engage in hydrogen bonding as both donors and acceptors.[7] However, the large nonpolar biphenyl backbone may limit high solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF and diethyl ether are less polar than alcohols and aprotic polar solvents.[8] They can act as hydrogen bond acceptors but may not be polar enough to effectively dissolve the compound to a high concentration. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While one source indicates solubility in dichloromethane, the overall polarity of these solvents is moderate.[8][9] They are not capable of hydrogen bonding, which may limit their solvating power for the highly polar functional groups. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents that will primarily interact with the nonpolar biphenyl backbone.[6] The energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state is unlikely to be compensated by the weak dispersion forces with these solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | As nonpolar solvents, they are poor at solvating polar functional groups and are not expected to be effective solvents for this compound.[8] |

Experimental Protocol for Accurate Solubility Determination

Given the predictive nature of the above table, empirical determination of solubility is essential for any research or development application. The following protocol outlines a robust method for quantifying the solubility of 4'-Formylbiphenyl-3-carboxylic acid.

Necessary Equipment and Reagents

-

4'-Formylbiphenyl-3-carboxylic acid (of known purity)

-

Analytical grade organic solvents

-

Analytical balance (readability to ±0.1 mg)

-

Thermostatic shaker or incubator

-

Vortex mixer

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

-

Autosampler vials and caps

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 4'-Formylbiphenyl-3-carboxylic acid into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a minimum of 24 hours to ensure that the solution has reached saturation. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a stock solution of 4'-Formylbiphenyl-3-carboxylic acid of a known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Using the calibration curve, determine the concentration of the diluted sample and, by applying the dilution factor, calculate the solubility of 4'-Formylbiphenyl-3-carboxylic acid in the test solvent.

-

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion and Recommendations

The solubility of 4'-Formylbiphenyl-3-carboxylic acid is dictated by its bifunctional nature, possessing both polar, hydrogen-bonding groups and a substantial nonpolar backbone. It is predicted to be most soluble in polar aprotic solvents such as DMF and DMSO, with moderate solubility in polar protic solvents like alcohols, and limited solubility in nonpolar solvents. For any critical application, it is imperative that these predictions are confirmed through rigorous experimental measurement. The protocol provided herein offers a reliable method for obtaining accurate and reproducible solubility data, which is essential for the successful development and implementation of chemical processes involving this compound.

References

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579.

- Chen, G., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 57-64.

-

Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 11). 12.11: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Lawrence Berkeley National Laboratory. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity of Solvents. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

- Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. Retrieved from [Link]

-

University of Strathclyde. (2025, August 13). Physics-based solubility prediction for organic molecules. Retrieved from [Link]

-

ACS Publications. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

-

Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

ChemBK. (n.d.). 3-BIPHENYL-4'-FORMYL-CARBOXYLIC ACID. Retrieved from [Link]

Sources

- 1. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. chembk.com [chembk.com]

The Biphenyl Core: A Journey from Industrial Workhorse to a Pillar of Modern Chemistry

An In-depth Technical Guide on the Discovery and History of Substituted Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety, consisting of two connected phenyl rings, is a foundational structural motif in organic chemistry.[1] Its journey spans from its origins in industrial applications, most notably the now-infamous polychlorinated biphenyls (PCBs), to its current revered status as a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted biphenyl compounds. We will delve into the seminal synthetic methodologies that enabled their creation, the intriguing stereochemical phenomenon of atropisomerism, and the diverse applications that continue to drive innovation in the field. This guide is intended to be a technical resource, offering not only a historical narrative but also insights into the causality behind experimental choices and detailed protocols for key synthetic transformations.

Early Discoveries and the Rise of Industrial Biphenyls

The history of biphenyl chemistry can be traced back to the 19th century, with early methods for carbon-carbon bond formation laying the groundwork for future advancements.[2] However, the large-scale industrial production of a specific class of substituted biphenyls, the polychlorinated biphenyls (PCBs), in the early 20th century marked a significant turning point. First synthesized in the late 1800s, commercial production of PCBs began in 1929. Their chemical stability, non-flammability, and electrical insulating properties made them ideal for a wide range of industrial applications, including as dielectric fluids in transformers and capacitors, heat transfer fluids, and plasticizers.[3]

The very properties that made PCBs industrially valuable—their stability and resistance to degradation—also led to their downfall. Widespread use and improper disposal resulted in their accumulation in the environment, and their toxic effects on biological systems became increasingly apparent. This environmental persistence and toxicity ultimately led to a ban on their production in many countries in the 1970s. The story of PCBs serves as a critical lesson in the long-term environmental and health consequences of chemical production and use.

The Dawn of Modern Biphenyl Synthesis: Foundational Coupling Reactions

The need for more controlled and versatile methods for synthesizing substituted biphenyls spurred the development of several key named reactions. These early methodologies, while sometimes requiring harsh conditions, were instrumental in expanding the scope of biphenyl chemistry and remain relevant in certain contexts today.

The Ullmann Reaction: A Copper-Mediated Revolution

In 1901, Fritz Ullmann reported a groundbreaking discovery: the copper-mediated coupling of two aryl halides to form a symmetrical biaryl.[4] This reaction, now known as the Ullmann condensation or Ullmann coupling, was one of the first to demonstrate the power of transition metals in catalyzing the formation of aryl-aryl bonds.

The classical Ullmann reaction typically involves heating an aryl halide with a stoichiometric amount of copper powder at high temperatures.[5] The reaction is particularly effective for aryl halides bearing electron-withdrawing groups.[4]

Mechanism of the Ullmann Reaction: The precise mechanism of the Ullmann reaction has been a subject of debate, with both radical and organocopper intermediates proposed. The generally accepted pathway involves the formation of an organocopper species, followed by either a second oxidative addition/reductive elimination sequence or a nucleophilic aromatic substitution-like step.

Experimental Protocol: Classical Ullmann Biphenyl Synthesis

Objective: To synthesize a symmetrical biphenyl derivative from an aryl iodide using copper powder.

Materials:

-

Aryl iodide (e.g., 2-iodonitrobenzene)

-

Copper powder (activated)

-

High-boiling solvent (e.g., dimethylformamide (DMF) or nitrobenzene)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

Activation of Copper (Optional but Recommended): To a suspension of copper iodide in diethyl ether, add a solution of lithium naphthalenide at 0°C until the green color persists. Filter the resulting activated copper powder, wash with ether, and dry under vacuum.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide (1.0 equiv) and activated copper powder (2.0 equiv).

-

Solvent Addition: Add the high-boiling solvent (e.g., DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically > 150°C) with vigorous stirring. The exact temperature and reaction time will depend on the substrate.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Filter the reaction mixture to remove the copper salts. The filtrate is then typically subjected to an aqueous workup and extraction with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Copper: The use of copper is central to the Ullmann reaction. Its ability to undergo oxidative addition with aryl halides and facilitate the coupling process is key. The activation of copper increases its surface area and reactivity, often leading to improved yields and milder reaction conditions.[6]

-

High Temperatures: The classical Ullmann reaction requires high temperatures to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface.

-

High-Boiling Solvents: Solvents like DMF and nitrobenzene are chosen for their ability to reach the high temperatures required for the reaction and to dissolve the reactants.

Over the years, significant improvements to the Ullmann reaction have been developed, including the use of ligands to facilitate the reaction at lower temperatures and the use of palladium or nickel catalysts.[4][6]

The Gomberg-Bachmann Reaction: A Diazonium Salt-Based Approach

In 1924, Moses Gomberg and Werner Emmanuel Bachmann introduced a method for the synthesis of biaryls via the reaction of a diazonium salt with an aromatic compound.[7] This reaction, known as the Gomberg-Bachmann reaction, proceeds through a radical mechanism.

The reaction typically involves the diazotization of an aniline derivative, followed by the addition of a base in the presence of an aromatic substrate. While the Gom-berg-Bachmann reaction offers a broad scope for both the diazonium and aromatic components, it is often plagued by low yields due to the formation of numerous side products.[7][8]

Mechanism of the Gomberg-Bachmann Reaction: The reaction is initiated by the decomposition of the diazonium salt in the presence of a base to generate an aryl radical. This radical then attacks the aromatic substrate to form a new aryl-aryl bond.

Experimental Protocol: Gomberg-Bachmann Reaction

Objective: To synthesize a substituted biphenyl by coupling a diazonium salt with an aromatic compound.

Materials:

-

Aniline derivative (e.g., 4-bromoaniline)

-

Sodium nitrite

-

Hydrochloric acid

-

Aromatic substrate (e.g., benzene)

-

Sodium hydroxide or other base

Procedure:

-

Diazotization: Dissolve the aniline derivative in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Coupling: To the freshly prepared diazonium salt solution, add the aromatic substrate. Then, slowly add a solution of sodium hydroxide with vigorous stirring. The reaction is often exothermic and should be controlled.

-

Workup: After the reaction is complete, the organic layer is separated, washed with water, and dried.

-

Purification: The crude product is purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Diazonium Salts: These are key intermediates that serve as precursors to the highly reactive aryl radicals.

-

Base: The base is crucial for promoting the decomposition of the diazonium salt to the aryl radical.

-

Aromatic Substrate: This acts as the coupling partner for the aryl radical.

Improvements to the Gomberg-Bachmann reaction have focused on increasing the yield and selectivity. One notable modification involves the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst.[7][8] More recent developments have explored the use of organic bases to promote the reaction under milder conditions.[9]

The Palladium Revolution: The Suzuki-Miyaura Coupling

The landscape of biphenyl synthesis was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has become one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of substituted biphenyls.[10] The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[11]

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[10]

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

-

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) center.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis

Objective: To synthesize a substituted biphenyl via the palladium-catalyzed coupling of an aryl bromide with a phenylboronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., toluene/ethanol/water mixture)

-

Inert atmosphere apparatus

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl bromide, phenylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium is the cornerstone of this reaction, facilitating the key steps of the catalytic cycle. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for the success of the reaction.[3]

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) and more advanced Buchwald-type ligands (e.g., SPhos, XPhos), play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the coupling.[12][13] Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps.[14]

-

Base: The base is essential for the activation of the organoboron compound, facilitating the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[10][15] The choice of base can significantly impact the reaction rate and yield.[16]

-

Solvent: The solvent system must be able to dissolve the reactants and the catalyst. A variety of organic solvents, often in combination with water, are used. The presence of water can be beneficial for the solubility of the base and can accelerate the transmetalation step.[10][16]

The Suzuki-Miyaura coupling has become the go-to method for the synthesis of a vast array of substituted biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[11]

Atropisomerism: The Stereochemistry of Hindered Rotation

A fascinating aspect of substituted biphenyl chemistry is the phenomenon of atropisomerism. This is a type of stereoisomerism that arises from hindered rotation around a single bond, in this case, the bond connecting the two phenyl rings. If the ortho substituents on the biphenyl core are sufficiently bulky, they can sterically hinder the free rotation around the central C-C bond, leading to the existence of stable, non-interconverting rotational isomers (rotamers) that are enantiomers or diastereomers.[17]

The conditions for a biphenyl compound to exhibit atropisomerism are:

-

Hindered Rotation: The presence of bulky groups in the ortho positions of both rings.

-

Lack of a Plane of Symmetry: The substitution pattern must be such that the molecule is chiral.

The study of atropisomerism is of great importance in drug discovery, as different atropisomers of a drug molecule can have vastly different pharmacological activities and pharmacokinetic profiles.[18]

Characterization of Atropisomers:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation and analysis of atropisomers. Chiral stationary phases are used to differentiate between the enantiomeric or diastereomeric forms.[19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR (VT-NMR) can be used to determine the rotational energy barrier between atropisomers.[18][22] By monitoring the coalescence of signals at different temperatures, the rate of interconversion can be calculated.[23]

Applications of Substituted Biphenyls: From Pharmaceuticals to Materials

The versatility of the biphenyl scaffold has led to its widespread use in a variety of applications.[1][2]

Medicinal Chemistry: A Privileged Scaffold

In medicinal chemistry, the biphenyl unit is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] The rigid nature of the biphenyl core allows for the precise positioning of substituents to optimize binding to a protein's active site.

Examples of Biphenyl-Containing Drugs:

-

Angiotensin II Receptor Blockers (ARBs): A major class of antihypertensive drugs, including losartan, valsartan, and irbesartan, feature a substituted biphenyl tetrazole moiety.[24][25] This structural motif is crucial for their ability to block the angiotensin II type 1 (AT₁) receptor.[17]

-

Enzyme Inhibitors: Substituted biphenyls have been developed as inhibitors for a variety of enzymes implicated in diseases such as cancer and inflammation.[2]

-

Antifungal and Antimicrobial Agents: Many biphenyl derivatives have shown potent activity against various fungal and bacterial strains.[26]

Structure-Activity Relationship (SAR) of Angiotensin II Receptor Blockers (ARBs):

| Feature | Importance for Activity |

| Biphenyl Core | Provides a rigid scaffold for optimal substituent orientation. |

| Ortho-Tetrazole/Carboxylic Acid | Mimics the C-terminal carboxylate of angiotensin II, crucial for receptor binding.[24] |

| Substituents on the Second Phenyl Ring | Modulate potency, selectivity, and pharmacokinetic properties.[25] |

Materials Science: Liquid Crystals and Organic Electronics

The unique electronic and structural properties of substituted biphenyls make them valuable components in advanced materials.

-

Liquid Crystals: Cyanobiphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB), were among the first materials to be widely used in liquid crystal displays (LCDs).[27] The elongated, rigid structure of these molecules allows them to align in an ordered fashion, a key property for their use in displays. The nature and length of the alkyl chain and the presence of the cyano group are critical in determining the liquid crystalline phase behavior.[28][29]

-

Organic Electronics: Biphenyl derivatives are also used in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their charge-transporting properties.[2]

Conclusion

The journey of substituted biphenyl compounds from their early industrial applications to their current status as a cornerstone of modern organic synthesis is a testament to the power of chemical innovation. The development of powerful synthetic methodologies, such as the Ullmann, Gomberg-Bachmann, and Suzuki-Miyaura reactions, has provided chemists with the tools to create a vast array of biphenyl derivatives with tailored properties. The understanding of atropisomerism has added a new dimension to the design of chiral molecules with specific biological activities. As we continue to explore the chemical space of substituted biphenyls, we can expect to see even more exciting discoveries and applications in the fields of medicine, materials science, and beyond.

References

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

-

Anonymous. (n.d.). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2022). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. [Link]

-

Anonymous. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Sci-Hub. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Determination of the Rotational Barrier for Kinetically Stable Conformational Isomers via NMR and 2D TLC. ACS Publications. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Ullmann reaction. Wikipedia. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Suzuki reaction. Wikipedia. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Evolution of the reaction conditions for a challenging Suzuki-Miyaura cross-coupling. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Gomberg–Bachmann reaction. Wikipedia. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. OUCI. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. PubMed. [Link]

-

Anonymous. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC. [Link]

-

Anonymous. (n.d.). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. PubMed. [Link]

-

Anonymous. (n.d.). Determination of the Rotational Barrier for Kinetically Stable Conformational Isomers via NMR and 2D TLC. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. NIH. [Link]

-

Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2025). Gomberg–Bachmann C–H Arylation of Cyclic Nitrones Enabled by an Organic Base. ACS Publications. [Link]

-

Anonymous. (n.d.). ChemInform Abstract: The Gomberg-Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. ACS Publications. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2017). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. NIH. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. PMC. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2024). Full article: 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. [Link]

-

Anonymous. (n.d.). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. PubMed. [Link]

-

Anonymous. (n.d.). Interrogating the configurational stability of atropisomers. Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). Detection of Hindered Rotation and Inversion by NMR Spectroscopy. SciSpace. Retrieved January 17, 2026, from [Link]

-

Anonymous. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved January 17, 2026, from [Link]

-

Anonymous. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 6. research.tus.ie [research.tus.ie]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 8. mycollegevcampus.com [mycollegevcampus.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Detection of Hindered Rotation and Inversion by NMR Spectroscopy (1970) | Horst Kessler | 535 Citations [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. par.nsf.gov [par.nsf.gov]

- 29. tandfonline.com [tandfonline.com]

A Theoretical and Computational Guide to Formyl-Substituted Biphenyls: Structure, Properties, and Reactivity

Abstract: Formyl-substituted biphenyls represent a pivotal class of organic molecules, serving as versatile building blocks in medicinal chemistry, materials science, and organic synthesis. Their utility is intrinsically linked to their three-dimensional structure and electronic properties, which are dictated by the subtle interplay of steric and electronic effects. This technical guide provides a comprehensive theoretical framework for understanding these properties, aimed at researchers, scientists, and drug development professionals. We delve into the core principles of conformational analysis, electronic structure, and reactivity of 2-formyl, 3-formyl, and 4-formyl biphenyl isomers, grounded in modern computational chemistry protocols.

Introduction: The Significance of the Biphenyl Scaffold and Formyl Functionalization

The biphenyl moiety is a privileged scaffold in chemistry. Its semi-rigid yet conformationally flexible nature allows it to present appended functional groups in precise spatial orientations, making it ideal for probing molecular recognition events at receptor binding sites. The central C-C single bond, however, is subject to hindered rotation, giving rise to a torsional or dihedral angle that defines the molecule's overall shape and degree of π-conjugation between the two aromatic rings.

Substitution dramatically influences this conformational preference. The introduction of a formyl (-CHO) group, a potent electron-withdrawing and sterically demanding substituent, imparts significant and position-dependent changes to the biphenyl core. These changes modulate the molecule's:

-

Conformation: Influencing the preferred dihedral angle and the energy barrier to rotation.

-

Electronic Landscape: Altering the distribution of electron density, the energies of frontier molecular orbitals (HOMO/LUMO), and the molecular dipole moment.

-

Reactivity: Dictating the most probable sites for nucleophilic or electrophilic attack.

Understanding these properties through a theoretical lens is crucial for rational molecular design, enabling the prediction of molecular behavior and the fine-tuning of properties for specific applications.

Theoretical Methodologies: A Validated Computational Workflow

To reliably predict the properties of formyl-substituted biphenyls, a robust computational protocol is essential. Density Functional Theory (DFT) has emerged as the gold standard, offering an excellent balance of accuracy and computational efficiency for systems of this nature.

The Rationale Behind Method Selection

-

Density Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and validated choice for organic molecules, providing reliable geometric and electronic data.[1][2]

-

Basis Set: The 6-31G* (or 6-31G(d)) basis set is a pragmatic starting point, incorporating polarization functions on heavy atoms, which are critical for accurately describing the geometry and electronic structure of carbonyl-containing aromatic systems.[1] For higher accuracy, especially for electronic properties, larger basis sets like 6-311+G(d,p) can be employed.

Self-Validating Computational Protocol

The following step-by-step methodology represents a standard workflow for the theoretical analysis of a formyl-substituted biphenyl.

-

Structure Generation: Build the initial 3D structure of the desired isomer (e.g., 2-formylbiphenyl) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-31G*). This step locates the lowest energy conformation (the ground state).

-

Causality: Optimization is crucial as it finds the most stable arrangement of atoms, from which all other properties are calculated.

-

-

Frequency Calculation: A vibrational frequency calculation must be performed on the optimized geometry.

-

Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Conformational Analysis (Potential Energy Surface Scan): To determine the rotational barrier, a relaxed scan of the dihedral angle (C-C-C-C) connecting the two phenyl rings is performed. The geometry is optimized at fixed increments of the dihedral angle (e.g., every 15° from 0° to 180°).[1]

-

Single-Point Energy & Property Calculation: From the optimized ground-state geometry, perform a single-point energy calculation to derive electronic properties such as HOMO/LUMO energies, dipole moment, and the data needed for generating the Molecular Electrostatic Potential (MEP).

-

Excited State Calculation (Optional): To predict the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized ground-state geometry.

Caption: Standard DFT workflow for analyzing formyl-biphenyl properties.

Conformational Analysis: The Critical Dihedral Angle

The defining structural characteristic of a biphenyl is the dihedral angle between the planes of the two rings. This angle results from a delicate balance between two opposing forces:

-

Steric Repulsion: Repulsive interactions, primarily between the ortho-substituents (including hydrogen atoms), favor a twisted, non-planar conformation to minimize clashes.[3][4]

-

Electronic Conjugation: The overlap of π-orbitals between the rings is maximized in a planar conformation, which is electronically stabilizing.

Unsubstituted biphenyl in the gas phase adopts a twisted conformation with a dihedral angle of approximately 44-45°.[3] The introduction of a formyl group significantly alters this landscape.

Caption: The balance of forces determining the biphenyl dihedral angle.

Positional Isomers: A Comparative Analysis

The position of the formyl group has a profound impact on the resulting conformation and rotational energy barrier.

-

2-Formylbiphenyl (ortho): The formyl group at the ortho position introduces severe steric hindrance with the ortho-hydrogen of the adjacent ring. This repulsion strongly disfavors planar conformations, leading to a significantly larger equilibrium dihedral angle and a high barrier to rotation. The molecule is locked into a highly twisted conformation.

-

3-Formylbiphenyl (meta): With the formyl group at the meta position, there is no direct steric interaction with the other ring. Its conformational profile is expected to be similar to that of unsubstituted biphenyl, with a dihedral angle in the range of 40-45°. The rotational barrier will be minimally affected by steric factors but may be slightly influenced by electronic effects.

-

4-Formylbiphenyl (para): Like the meta isomer, the para-substituted formyl group introduces no additional steric hindrance. Its conformational profile is also expected to resemble that of biphenyl. The electron-withdrawing nature of the substituent can slightly enhance inter-ring conjugation, potentially favoring a slightly smaller dihedral angle compared to the unsubstituted parent molecule.

| Property | 2-Formylbiphenyl (ortho) | 3-Formylbiphenyl (meta) | 4-Formylbiphenyl (para) | Unsubstituted Biphenyl |

| Dominant Effect | Steric Hindrance | Electronic | Electronic | Steric/Electronic Balance |

| Expected Dihedral Angle | Large (> 60°) | Moderate (~40-45°) | Moderate (~40-45°) | ~44° |

| Rotational Barrier | High | Low | Low | Low (~6-8 kJ/mol) |

Table 1: Predicted conformational properties of formyl-biphenyl isomers based on established chemical principles.

Electronic Properties and Reactivity

The formyl group is a classic electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of π-electrons from the ring onto the carbonyl group. This strongly influences the molecule's electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

-

Effect of the Formyl Group: The electron-withdrawing nature of the -CHO group stabilizes both the HOMO and LUMO, lowering their energy levels relative to unsubstituted biphenyl. This effect is most pronounced when the formyl group is in conjugation with the π-system (ortho and para positions).

-

Effect of Dihedral Angle: As the dihedral angle increases (e.g., in the 2-formyl isomer), π-conjugation between the rings is broken. This disruption generally leads to an increase in the HOMO-LUMO gap, indicating greater kinetic stability.[5]

| Isomer | Expected HOMO-LUMO Gap | Rationale |

| 2-Formylbiphenyl | Largest | Disrupted conjugation due to large dihedral angle significantly raises the gap. |

| 3-Formylbiphenyl | Smallest | Formyl group has a weaker electronic effect; conjugation is similar to biphenyl. |

| 4-Formylbiphenyl | Intermediate | Strong electronic withdrawal and good conjugation leads to a moderately small gap. |

Table 2: Predicted trends in the HOMO-LUMO gap for formyl-biphenyl isomers.

Dipole Moment and Molecular Electrostatic Potential (MEP)

The significant difference in electronegativity between the carbon and oxygen atoms of the formyl group creates a strong local dipole. This results in a large overall molecular dipole moment and distinct regions of charge density, which can be visualized with a Molecular Electrostatic Potential (MEP) map.

An MEP map illustrates the electrostatic potential on the electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the carbonyl oxygen. These are sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically on the hydrogen atoms of the aromatic rings. These are sites susceptible to nucleophilic attack.

For all isomers, the most negative potential will be localized on the formyl oxygen atom, marking it as a primary site for interaction with electrophiles or hydrogen-bond donors. The electron-withdrawing nature of the formyl group will also render the attached phenyl ring more electron-deficient (more positive potential) compared to the unsubstituted ring, influencing its reactivity in, for example, nucleophilic aromatic substitution reactions.

Predicted Spectroscopic Properties

Computational methods can reliably predict spectroscopic features, aiding in structure elucidation and characterization.

-

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra. The primary absorption band in biphenyls corresponds to a π-π* transition. For the 4-formyl and 3-formyl isomers, where conjugation is maintained, this absorption is expected to be red-shifted (occur at a longer wavelength) compared to unsubstituted biphenyl due to the smaller HOMO-LUMO gap. In contrast, for the highly twisted 2-formylbiphenyl, the disruption of conjugation will cause a blue-shift (shorter wavelength) relative to the other isomers, resembling the spectrum of an isolated benzaldehyde molecule.

-

NMR Spectroscopy: The chemical shifts of protons and carbons can be predicted. The aldehyde proton (-CHO) will appear as a characteristic singlet far downfield (~9-10 ppm). The aromatic protons on the ring bearing the formyl group will be shifted downfield due to the group's deshielding effect.

Conclusion and Outlook

The theoretical properties of formyl-substituted biphenyls are governed by a nuanced interplay between the steric bulk and the powerful electron-withdrawing nature of the formyl substituent. The position of substitution dictates the conformational outcome, which in turn modulates the electronic and spectroscopic properties.

-

2-Formylbiphenyl is dominated by steric hindrance, resulting in a highly twisted, non-conjugated system with a large rotational barrier and a wider HOMO-LUMO gap.

-

3- and 4-Formylbiphenyl are controlled primarily by electronic effects, maintaining a conformation similar to biphenyl but with significantly altered charge distribution, lower-energy frontier orbitals, and a pronounced molecular dipole moment.

The computational workflows and principles outlined in this guide provide a robust framework for researchers to predict, understand, and rationally design novel formyl-substituted biphenyls for advanced applications in drug discovery and materials science.

References

-

PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Almenningen, A., Bastiansen, O., Gundersen, S., & Samdal, S. (1989). Structure and Barrier to Internal Rotation of Biphenyl Derivatives in the Gaseous State. Part 6. On the Molecular Structure and Internal Rotation of 2,2'-Bipyridine. Acta Chemica Scandinavica, 43, 932-937. Available from: [Link]

-

López, R., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974. Available from: [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. Available from: [Link]

-

ResearchGate. (n.d.). Structures of prepared bis(formyl)biphenyl derivatives and... [Image]. Available from: [Link]

-

Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Available from: [Link]

-

PubChem. 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57-68. Available from: [Link]

-

ResearchGate. (n.d.). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Available from: [Link]

-

Semantic Scholar. (n.d.). Conformational changes of the electrostatic potential of biphenyl: A theoretical study. Available from: [Link]

-

Ojeda, J. H., et al. (2015). Electronic and Thermal Properties of Biphenyl Molecules. CORE. Available from: [Link]

-

SCM. (2019). ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers [Video]. YouTube. Available from: [Link]

-

Senthilkumar, S., et al. (2023). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1184–1192. Available from: [Link]

-

Ribeiro da Silva, M. A. V., et al. (n.d.). Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4º-dimethylbiphenyl, 4,4º-dimethyl-2,2º-bipyridine. CORE. Available from: [Link]

-

Srinivasa, H. T., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–301. Available from: [Link]

-

ChemRxiv. (n.d.). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. Cambridge Open Engage. Available from: [Link]

-

Condie, M. K., Moreau, Z. E., & Nishimura, A. M. (2019). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Journal of Undergraduate Chemistry Research, 18(3), 15. Available from: [Link]

-

PubMed. (n.d.). Theoretical and vibrational study of the conformation of 2-methoxy-1,2-diphenylethanone. Available from: [Link]

Sources

- 1. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 4'-Formylbiphenyl-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Formylbiphenyl-3-carboxylic acid, a bifunctional aromatic compound, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde and a carboxylic acid moiety on a biphenyl scaffold, offers versatile handles for chemical modification and molecular assembly. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

4'-Formylbiphenyl-3-carboxylic acid is a solid at room temperature with the following key properties:

| Property | Value | Reference(s) |

| CAS Number | 222180-20-3 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | 188-192 °C | [1] |

| Appearance | Solid | [2] |

| SMILES | O=Cc1ccc(cc1)c1cccc(c1)C(=O)O | [2] |

| InChI | InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17) | [2] |

Commercial Availability

4'-Formylbiphenyl-3-carboxylic acid is commercially available from several chemical suppliers, typically at a purity of 98% or higher. It is primarily intended for research and development purposes.

| Supplier | Typical Purity | Available Quantities |

| 1st Scientific LLC | 98% | 250mg, 1g, 25g |

| ChemicalBook | Reagent Grade | Varies by supplier |

| Conier Chem&Pharma Limited | Custom | Bulk and custom quantities |

Note: Availability and pricing are subject to change. Please consult the respective suppliers for the most current information.

Synthesis of 4'-Formylbiphenyl-3-carboxylic acid

The most common and efficient method for the synthesis of 4'-Formylbiphenyl-3-carboxylic acid and its analogs is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

Logical Synthesis Workflow